molecular formula C13H14N2O B176923 3-Amino-N-(naphthalen-1-yl)propanamide CAS No. 121494-81-3

3-Amino-N-(naphthalen-1-yl)propanamide

Cat. No.: B176923
CAS No.: 121494-81-3
M. Wt: 214.26 g/mol
InChI Key: BFLPAGWTWDGIIH-UHFFFAOYSA-N
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Description

3-Amino-N-(naphthalen-1-yl)propanamide: is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of an amino group attached to a propanamide chain, which is further connected to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(naphthalen-1-yl)propanamide typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the use of naphthalene-1-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with 3-aminopropanamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the naphthalene ring yields nitro derivatives, while reduction of the amino group results in primary amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-N-(naphthalen-1-yl)propanamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for various applications in the manufacturing sector .

Mechanism of Action

The mechanism of action of 3-Amino-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-3-naphthalen-1-yl-propionic acid
  • 3-Amino-N-(naphthalen-1-yl)propanamide hydrochloride

Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement. The presence of both an amino group and a naphthalene ring provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-amino-N-naphthalen-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPAGWTWDGIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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